molecular formula C7H12N2O3 B8525281 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol

3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol

Cat. No.: B8525281
M. Wt: 172.18 g/mol
InChI Key: GHVIYUAKVCESHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol: is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . This method allows for the formation of the oxadiazole ring, which is a key structural feature of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .

Mechanism of Action

The mechanism of action of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting key enzymes or interfering with cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

[3-(propoxymethyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C7H12N2O3/c1-2-3-11-5-6-8-7(4-10)12-9-6/h10H,2-5H2,1H3

InChI Key

GHVIYUAKVCESHG-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=NOC(=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(propoxymethyl)-1,2,4-oxadiazole-5-carboxylate (2.05 g) in MeOH is added sodium borohydride (386 mg) at −10° C. and the mixture is stirred for 15 min at this temperature. The reaction mixture is quenched with ice, stirred for 20 min and extracted with EtOAc three times. The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography (silica gel) to give the title compound as a solid.
Name
methyl 3-(propoxymethyl)-1,2,4-oxadiazole-5-carboxylate
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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